molecular formula C4H6N2S B1342484 2-Methylthiazol-5-amine CAS No. 89281-44-7

2-Methylthiazol-5-amine

Cat. No. B1342484
CAS RN: 89281-44-7
M. Wt: 114.17 g/mol
InChI Key: IDSUZAVUCMIBBS-UHFFFAOYSA-N
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Description

2-Methylthiazol-5-amine is a compound that is part of the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the provided papers do not directly discuss 2-Methylthiazol-5-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related thiazole derivatives, which can be extrapolated to understand the characteristics of 2-Methylthiazol-5-amine.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiourea with various reagents. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline . Similarly, 5-Methyl-2-ethylthiazole was synthesized from an amine, sulfur, and DMF, followed by extraction and purification steps . These methods suggest that the synthesis of 2-Methylthiazol-5-amine could potentially involve similar starting materials and reagents, with modifications to introduce the methyl group at the appropriate position on the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of these compounds is often confirmed using techniques such as NMR, IR, and mass spectrometry . X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice and the intermolecular interactions, such as hydrogen bonding and π-interactions . These techniques would be applicable for analyzing the molecular structure of 2-Methylthiazol-5-amine.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, leading to the formation of a wide range of products. For example, the reaction of aminothiazol derivatives with aromatic aldehydes produces Schiff bases, which can further react to form thiazolo-s-triazines . The reactivity of the amino group in thiazole compounds is a key feature that allows for further functionalization, as seen in the synthesis of triazole and triazinone derivatives . These reactions highlight the versatility of thiazole derivatives in chemical synthesis, which would also apply to 2-Methylthiazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For instance, the introduction of a methyl group can affect the compound's hydrophobicity and steric profile . Spectroscopic data, such as NMR and IR spectra, provide information on the functional groups present and their chemical environment . The antimicrobial activities of these compounds indicate potential applications in medicinal chemistry .

Scientific Research Applications

Tautomerism and Substituent Effects

Research by Hyengoyan et al. (2005) explored the amine-imine tautomerism of various 2-aminothiazole derivatives. The study demonstrated how different substituents influence the tautomeric equilibrium, highlighting the chemical versatility of such compounds.

Interactions with Isothiazolones

Ghosh (1999) investigated the reaction of isothiazolones with amines, including 2-methylthiazol-5-amine analogs. This study is significant for industrial applications, particularly in microbicide effectiveness in various products like cosmetics and metalworking fluids, by understanding the degradation pathways of isothiazolone molecules in the presence of amines.

Electrochemical Synthesis Applications

Feroci et al. (2005) developed an efficient electrochemical method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This process, including 2-methylthiazol-5-amine derivatives, presents a green chemistry approach, avoiding the use of toxic chemicals and offering good to excellent yields.

Antiprion Activity

A study by Gallardo-Godoy et al. (2011) identified 2-aminothiazoles as promising compounds in the search for therapeutics against prion diseases. The research highlighted structure-activity relationships and the ability of these compounds to achieve high concentrations in the brain, crucial for treating such diseases.

Photophysical Properties in Synthesis

The work by Murai et al. (2017) on5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, revealed the potential of 2-methylthiazol-5-amine derivatives in photophysical applications. The study showed how different substituents, especially electron-accepting groups, can induce substantial shifts in fluorescence, opening up possibilities in materials science and photonics.

Safety And Hazards

The safety information for 2-Methylthiazol-5-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-methyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-6-2-4(5)7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUZAVUCMIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609988
Record name 2-Methyl-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazol-5-amine

CAS RN

89281-44-7
Record name 2-Methyl-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Thompson, B Chen - The Journal of Organic Chemistry, 2009 - ACS Publications
A series of Ugi reactions has been successfully performed using ammonia as the amine component, employing 2,2,2-trifluoroethanol as a non-nucleophilic solvent in order to suppress …
Number of citations: 85 0-pubs-acs-org.brum.beds.ac.uk

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